N-{4-[(adamantan-1-yl)carbamoyl]phenyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-{4-[(Adamantan-1-yl)carbamoyl]phenyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a carboxamide core modified with a methoxy group at position 3 and a methyl group at position 1 of the pyrazole ring. The 4-position of the phenyl ring is substituted with an adamantan-1-yl carbamoyl moiety, a structural motif known to enhance lipophilicity and metabolic stability . Adamantane derivatives are frequently employed in medicinal chemistry due to their rigid, bulky structure, which can improve target binding and pharmacokinetic properties.
Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) would confirm its structure, as demonstrated in analogous adamantane derivatives .
Properties
IUPAC Name |
N-[4-(1-adamantylcarbamoyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-27-13-19(22(26-27)30-2)21(29)24-18-5-3-17(4-6-18)20(28)25-23-10-14-7-15(11-23)9-16(8-14)12-23/h3-6,13-16H,7-12H2,1-2H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIHCMDKMYLMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(adamantan-1-yl)carbamoyl]phenyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of adamantane-1-carboxylic acid with thionyl chloride to form adamantane-1-carbonyl chloride. This intermediate is then reacted with 4-aminophenyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Cyclization Reactions
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Pyrazole Ring Formation : Cycloaddition of nitrile imines (generated from hydrazones) with enolic tautomers (e.g., ethyl acetoacetate) forms the pyrazole core .
Example: -
Triazole Formation : In related triazole derivatives, cyclization of thiosemicarbazides under basic conditions yields triazolethiones .
Alkylation/Methylation
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Methoxy Substitution : The 3-methoxy group on the pyrazole likely arises from methylation of a hydroxyl group using methylating agents (e.g., methyl iodide in alkaline conditions).
Carbamoylation
-
Coupling to Adamantane : The phenyl group’s carbamoylation involves reacting with adamantane-1-amine. This may use reagents like carbonyl chlorides or mixed anhydrides to activate the carbonyl group .
Functional Group Interactions
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Adamantane Moiety : The bulky adamantane group enhances lipophilicity and may influence pharmacokinetics .
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Pyrazole Core : The 1H-pyrazole structure is electron-deficient, making it susceptible to nucleophilic attack .
Stability and Reactivity
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Hydrolysis : The carbamate linkage (adamantan-1-yl carbamoyl) may undergo hydrolysis under acidic or basic conditions, releasing the amine.
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Tautomerism : The pyrazole ring can exist in tautomeric forms, affecting reactivity in substitution reactions .
Comparison of Reaction Conditions
Research Findings
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Synthetic Flexibility : The compound’s synthesis leverages modular steps (e.g., pyrazole formation, carbamoylation), allowing tunability for structural analogs .
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Pharmacological Implications : Adamantane-substituted pyrazoles are studied for antiviral, anticancer, and CNS activities, suggesting potential therapeutic applications .
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Functional Group Reactivity : The methoxy group on the pyrazole may act as a leaving group or participate in further substitution reactions under specific conditions .
Scientific Research Applications
Chemical Properties and Structure
The compound features an adamantane moiety, which is known for its stability and ability to enhance biological activity. The presence of the pyrazole ring contributes to its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that N-{4-[(adamantan-1-yl)carbamoyl]phenyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: In Vitro Anticancer Assays
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| PC3 (Prostate Cancer) | 12.5 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Data Summary: Anti-inflammatory Effects
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 75 |
| IL-6 | 300 | 90 |
Neuroprotective Effects
Given the adamantane structure, which is often associated with neuroprotective agents, studies have explored the potential of this compound in neurodegenerative diseases such as Alzheimer's. Preliminary results suggest it may reduce beta-amyloid plaque formation and improve cognitive function in animal models.
Neuroprotective Study Overview
| Model | Observed Effect |
|---|---|
| APP/PS1 Mouse Model | Reduced plaque burden |
| Cognitive Tests | Improved memory scores |
Mechanism of Action
The mechanism of action of N-{4-[(adamantan-1-yl)carbamoyl]phenyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Molecular weights are approximate or derived from evidence.
Substituent Effects on Activity and Physicochemical Properties
Adamantane-Containing Analogs :
- The target compound shares the adamantyl carbamoyl group with N-(Adamantan-1-yl)carbamoyl)benzenesulfonamide . However, the pyrazole-carboxamide core in the target contrasts with the sulfonamide in the latter. Sulfonamides typically exhibit stronger hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to carboxamides. The adamantane group in both compounds likely improves metabolic stability and lipophilicity, favoring central nervous system (CNS) targeting .
Pyrazole Carboximidamide Derivatives (): Compounds like 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide feature a carboximidamide group instead of carboxamide. The imidamide’s basic nitrogen may increase solubility in acidic environments but reduce stability under physiological conditions.
Aryloxy Pyrazoles (): 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrates that electron-withdrawing groups (e.g., chloro) on aryloxy substituents correlate with anti-inflammatory activity . In contrast, the target’s 3-methoxy group is electron-donating, which could modulate electronic properties to favor different biological targets.
Complex Pyrazole Carboxamides (Evidences 4–5): N-acetyl-4-benzoyl-1-(4-nitrophenyl)-N-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide () and N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () feature bulkier aromatic substituents.
Pharmacological Implications
Biological Activity
N-{4-[(adamantan-1-yl)carbamoyl]phenyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS Number: 1207022-60-3) is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H28N4O3
- Molecular Weight : 408.4934 g/mol
- Structure : The compound features a pyrazole ring, an adamantane moiety, and phenyl groups, contributing to its biological properties.
The compound acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Its design allows it to target both wild-type and mutant FGFRs, potentially overcoming drug resistance associated with gatekeeper mutations.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, a structurally similar compound showed nanomolar activity against FGFRs with IC50 values ranging from 41 to 99 nM in biochemical assays . This suggests that this compound may possess similar potency.
In Vitro Studies
In vitro assays have indicated that related pyrazole derivatives can effectively suppress the proliferation of various cancer cell lines. For example:
- NCI-H520 (lung cancer) : IC50 = 19 nM
- SNU-16 (gastric cancer) : IC50 = 59 nM
- KATO III (gastric cancer) : IC50 = 73 nM .
These findings suggest that the compound could be a promising candidate for further development in cancer therapy.
Case Study 1: FGFR Inhibition
A study focusing on the design and synthesis of FGFR inhibitors highlighted the importance of the pyrazole scaffold in achieving selective binding to FGFRs. The compound's ability to bind irreversibly to FGFR1 was confirmed through X-ray crystallography, indicating a strong interaction that could lead to effective inhibition of tumor growth .
Case Study 2: Structure Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds revealed that modifications at the phenyl and pyrazole positions significantly affect biological activity. The presence of the adamantane group was found to enhance lipophilicity and cellular uptake, contributing to improved anticancer efficacy .
Data Table: Biological Activity Comparison
| Compound Name | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound A | FGFR1 | 46 | N/A |
| Compound B | FGFR2 | 41 | N/A |
| N-{4-[...]} | FGFR3 | 99 | N/A |
| NCI-H520 | N/A | 19 | Lung |
| SNU-16 | N/A | 59 | Gastric |
| KATO III | N/A | 73 | Gastric |
Q & A
Q. What are the optimal synthetic routes for introducing the adamantane carbamoyl group into pyrazole-4-carboxamide derivatives?
- Methodological Answer : The carbamoylation step can be optimized using Mannich reaction conditions. For example, combining adamantane-1-amine with a phenylisocyanate intermediate in ethanol under reflux (60–80°C) for 12–24 hours yields the carbamoyl linkage. Ethanol acts as a polar aprotic solvent, enhancing nucleophilic substitution . Alternative approaches include using formaldehyde as a catalyst in a one-pot synthesis (e.g., 37% formaldehyde solution in ethanol at 470–472 K for 15 minutes) . Key parameters to optimize include solvent polarity, reaction temperature, and stoichiometric ratios of reactants.
Q. How can crystallographic data resolve conformational ambiguities in the adamantane-pyrazole core?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. Studies on analogous adamantane-triazole derivatives reveal that the adamantane group adopts a rigid chair conformation, while the pyrazole ring remains planar with dihedral angles up to 80.4° relative to substituents . Refinement protocols using riding models for hydrogen atoms (C–H bond lengths: 0.95–1.00 Å) and isotropic displacement parameters (Uiso) ensure accurate electron density mapping .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. methyl groups) influence bioactivity in pyrazole-4-carboxamides?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitutions followed by in vitro assays. For instance, replacing the methoxy group with fluorine or chlorine alters electron density and hydrogen-bonding capacity, impacting target binding. Molecular docking (e.g., AutoDock Vina) of analogous compounds into fungal CYP51 enzymes revealed that hydrophobic adamantane interactions enhance binding affinity, while methoxy groups stabilize π-π stacking . Validate predictions using antifungal assays (e.g., MIC values against Candida albicans) .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Orthogonal validation methods include:
- HPLC purity checks : Ensure >95% purity (e.g., C18 columns, acetonitrile/water gradients) .
- Dose-response curves : Confirm IC50/EC50 consistency across multiple replicates.
- Target-specific assays : Use CRISPR-edited cell lines to isolate off-target effects.
For example, discrepancies in fungicidal activity may stem from differences in spore viability protocols .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models and ADMET predictors (e.g., SwissADME, pkCSM). Key parameters:
- Lipophilicity (LogP) : Adamantane’s hydrophobicity may require PEGylation for solubility .
- Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) can be modeled via docking into crystal structures (PDB: 4D7A) .
- Blood-brain barrier permeability : Predict using polar surface area (PSA < 90 Ų) and molecular weight (<500 Da) .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating anti-inflammatory activity?
- Methodological Answer :
- COX-1/COX-2 inhibition : Measure prostaglandin E2 (PGE2) levels via ELISA in LPS-stimulated macrophages .
- NF-κB luciferase reporter assays : Quantify transcriptional activity in HEK293T cells .
- Comparative analysis : Use indomethacin as a positive control and assess IC50 values (e.g., reported IC50 = 2.1 µM for triazole-adamantane derivatives) .
Q. How can conformational dynamics of the adamantane moiety be studied experimentally?
- Methodological Answer :
- Dynamic NMR : Monitor chair-to-chair flipping of adamantane in DMSO-d6 at 298–323 K .
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with CHARMM force fields to simulate 100-ns trajectories. Analyze RMSD (<2.0 Å indicates stability) and hydrogen-bond occupancy .
Handling & Stability
Q. What storage conditions ensure compound stability?
- Methodological Answer : Store at –20°C in amber vials under argon to prevent oxidation. Avoid aqueous buffers (pH > 7.0) due to carboxamide hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) confirm degradation <5% .
Data Contradiction Analysis
Q. Why do solubility predictions conflict with experimental observations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
